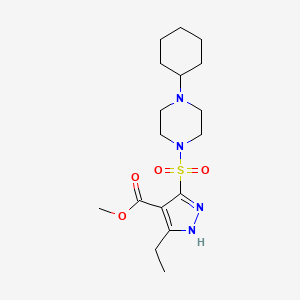
N-(furan-3-ylmethyl)-1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-imidazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(furan-3-ylmethyl)-1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-imidazole-4-sulfonamide is a complex organic compound featuring a combination of furan, thiophene, and imidazole rings
Wirkmechanismus
Target of Action
It’s known that both thiophene and imidazole derivatives have a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
It’s known that thiophene and imidazole derivatives interact with various biological targets to exert their therapeutic effects .
Biochemical Pathways
It’s known that thiophene and imidazole derivatives can affect a wide range of biochemical pathways due to their diverse therapeutic properties .
Pharmacokinetics
It’s known that thiophene and imidazole derivatives have diverse pharmacokinetic properties .
Result of Action
It’s known that thiophene and imidazole derivatives can have a wide range of molecular and cellular effects due to their diverse therapeutic properties .
Action Environment
It’s known that the action of thiophene and imidazole derivatives can be influenced by various environmental factors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the furan and thiophene derivatives. These intermediates are then reacted under specific conditions to form the final product. Common synthetic routes include:
Furan-3-ylmethylamine: and 2-thiophenylethylamine as starting materials.
Imidazole-4-sulfonyl chloride: as a key reagent.
Methylating agents: such as methyl iodide or dimethyl sulfate.
Reaction conditions often involve the use of solvents like dichloromethane or dimethylformamide, and catalysts such as triethylamine.
Industrial Production Methods: On an industrial scale, the synthesis process is optimized for efficiency and yield. This may involve the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the imidazole ring to a more reduced form.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the rings are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromic acid, under acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or alcohols, often in the presence of a base.
Major Products Formed:
Oxidation: Furan-3-carboxylic acid, thiophene-2-carboxylic acid.
Reduction: Imidazole-4-methylamine.
Substitution: Various substituted imidazoles and thiophenes.
Wissenschaftliche Forschungsanwendungen
This compound has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Vergleich Mit ähnlichen Verbindungen
N-(furan-2-ylmethyl)-1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-imidazole-4-sulfonamide
N-(furan-3-ylmethyl)-1-methyl-N-(2-(thiophen-3-yl)ethyl)-1H-imidazole-4-sulfonamide
N-(furan-3-ylmethyl)-1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-imidazole-3-sulfonamide
Uniqueness: The uniqueness of N-(furan-3-ylmethyl)-1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-imidazole-4-sulfonamide lies in its specific arrangement of functional groups and heterocyclic rings, which can influence its reactivity and biological activity compared to similar compounds.
Eigenschaften
IUPAC Name |
N-(furan-3-ylmethyl)-1-methyl-N-(2-thiophen-2-ylethyl)imidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S2/c1-17-10-15(16-12-17)23(19,20)18(9-13-5-7-21-11-13)6-4-14-3-2-8-22-14/h2-3,5,7-8,10-12H,4,6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRKRXFDHSNEUHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N(CCC2=CC=CS2)CC3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3,4-dimethoxyphenyl)-1-(4-methylbenzyl)-1H-benzo[d]imidazole](/img/structure/B2886053.png)
![N-(4-methylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide](/img/structure/B2886056.png)

amino}acetic acid](/img/structure/B2886061.png)


![2-(4-nitrobenzoyl)-N-(2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)hydrazinecarboxamide](/img/structure/B2886066.png)


![8-[(2Z)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-7-octyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2886070.png)


